4-Glycylphenyl benzenesulfonate
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Overview
Description
4-Glycylphenyl benzenesulfonate is an organosulfur compound that belongs to the class of benzenesulfonates It is characterized by the presence of a glycyl group attached to a phenyl ring, which is further connected to a benzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Glycylphenyl benzenesulfonate typically involves the sulfonation of benzene derivatives followed by the introduction of the glycyl group. One common method is the reaction of benzenesulfonyl chloride with glycine in the presence of a base, such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes using chlorosulfonic acid or sulfur trioxide. The resulting benzenesulfonic acid is then reacted with glycine or its derivatives to produce the final compound. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
4-Glycylphenyl benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonamide.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sulfur trioxide and fuming sulfuric acid are employed for sulfonation reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfonamides, and various substituted benzenesulfonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Glycylphenyl benzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other sulfonate derivatives.
Industry: It is used in the formulation of surfactants and as a component in various industrial processes
Mechanism of Action
The mechanism of action of 4-Glycylphenyl benzenesulfonate involves its interaction with specific molecular targets. For example, as an inhibitor of human neutrophil elastase, it binds to the active site of the enzyme, preventing its catalytic activity. This inhibition is achieved through the formation of a covalent acyl-enzyme complex, which blocks the enzyme’s ability to degrade target proteins .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: The simplest aromatic sulfonic acid, used in various industrial applications.
p-Toluenesulfonic acid: A derivative of benzenesulfonic acid with a methyl group, commonly used as a catalyst in organic synthesis.
Sulfanilic acid: An aromatic sulfonic acid with an amino group, used in the manufacture of dyes and pharmaceuticals.
Uniqueness
4-Glycylphenyl benzenesulfonate is unique due to the presence of the glycyl group, which imparts specific chemical and biological properties.
Properties
CAS No. |
920804-59-7 |
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Molecular Formula |
C14H13NO4S |
Molecular Weight |
291.32 g/mol |
IUPAC Name |
[4-(2-aminoacetyl)phenyl] benzenesulfonate |
InChI |
InChI=1S/C14H13NO4S/c15-10-14(16)11-6-8-12(9-7-11)19-20(17,18)13-4-2-1-3-5-13/h1-9H,10,15H2 |
InChI Key |
BIBQVVYSKRNKBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(=O)CN |
Origin of Product |
United States |
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